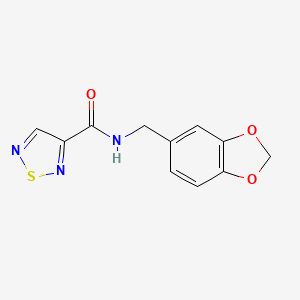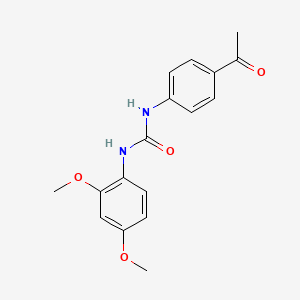![molecular formula C14H12N2O3S B5802886 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACTF is a synthetic compound that belongs to the class of carbonothioylamides. It was first synthesized by researchers at the University of California, San Francisco in 2005. Since then, ACTF has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of ACTF is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of various diseases. ACTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ACTF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. ACTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ACTF has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACTF in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, ACTF is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using ACTF in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of ACTF in humans.
Orientations Futures
There are many future directions for the study of ACTF. One area of research is the development of ACTF analogs with improved therapeutic properties. Another area of research is the investigation of the potential use of ACTF in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of ACTF in humans.
In conclusion, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide, or ACTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of ACTF in humans, but the potential for this compound is vast and exciting.
Méthodes De Synthèse
The synthesis of ACTF involves the reaction of 4-acetylaniline with carbon disulfide and potassium hydroxide in the presence of a catalytic amount of copper(II) chloride. The resulting product is then treated with furfurylamine to yield ACTF.
Applications De Recherche Scientifique
ACTF has been shown to have potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ACTF has also been investigated for its ability to inhibit the activity of certain enzymes that are involved in the development of various diseases.
Propriétés
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)10-4-6-11(7-5-10)15-14(20)16-13(18)12-3-2-8-19-12/h2-8H,1H3,(H2,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYJAXQFHFUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)



![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)